molecular formula C14H11ClN2O3 B11834467 3-(4-Chlorophenoxy)-3-(4-methoxyphenoxy)-3H-diazirene CAS No. 651306-57-9

3-(4-Chlorophenoxy)-3-(4-methoxyphenoxy)-3H-diazirene

Cat. No.: B11834467
CAS No.: 651306-57-9
M. Wt: 290.70 g/mol
InChI Key: AERJIDFFELQKHM-UHFFFAOYSA-N
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Description

3-(4-Chlorophenoxy)-3-(4-methoxyphenoxy)-3H-diazirene is a synthetic organic compound that belongs to the class of diazirenes Diazirenes are characterized by a three-membered ring containing two nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenoxy)-3-(4-methoxyphenoxy)-3H-diazirene typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chlorophenol and 4-methoxyphenol.

    Formation of Phenoxy Intermediates: These phenols are then reacted with appropriate reagents to form phenoxy intermediates.

    Diazirene Formation: The phenoxy intermediates are subjected to diazirene formation conditions, which may include the use of diazirine precursors and specific catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenoxy)-3-(4-methoxyphenoxy)-3H-diazirene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The phenoxy groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxy oxides, while reduction may produce phenoxy amines.

Scientific Research Applications

    Chemistry: Used as a photoreactive probe in studying molecular interactions.

    Biology: Employed in photoaffinity labeling to investigate protein-ligand interactions.

    Medicine: Potential use in drug discovery and development as a molecular tool.

    Industry: Applications in materials science for the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenoxy)-3-(4-methoxyphenoxy)-3H-diazirene involves its photoreactive properties. Upon exposure to light, the diazirene ring can undergo photolysis, generating reactive intermediates that can form covalent bonds with nearby molecules. This property makes it useful in photoaffinity labeling and other photochemical applications.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenoxy)-3H-diazirene: Lacks the methoxy group, leading to different reactivity and applications.

    3-(4-Methoxyphenoxy)-3H-diazirene: Lacks the chlorophenoxy group, affecting its chemical properties and uses.

    3-Phenoxy-3H-diazirene: A simpler structure with different photoreactive characteristics.

Uniqueness

3-(4-Chlorophenoxy)-3-(4-methoxyphenoxy)-3H-diazirene is unique due to the presence of both chlorophenoxy and methoxyphenoxy groups, which confer distinct chemical and photoreactive properties. This makes it a versatile compound for various scientific and industrial applications.

Properties

CAS No.

651306-57-9

Molecular Formula

C14H11ClN2O3

Molecular Weight

290.70 g/mol

IUPAC Name

3-(4-chlorophenoxy)-3-(4-methoxyphenoxy)diazirine

InChI

InChI=1S/C14H11ClN2O3/c1-18-11-6-8-13(9-7-11)20-14(16-17-14)19-12-4-2-10(15)3-5-12/h2-9H,1H3

InChI Key

AERJIDFFELQKHM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2(N=N2)OC3=CC=C(C=C3)Cl

Origin of Product

United States

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